Cas no 647857-74-7 (O1-tert-butyl O2-methyl (2R)-4,4-difluoropyrrolidine-1,2-dicarboxylate)
O1-tert-butyl O2-methyl (2R)-4,4-difluoropyrrolidine-1,2-dicarboxylate Chemical and Physical Properties
Names and Identifiers
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- 1,2-Pyrrolidinedicarboxylic acid, 4,4-difluoro-, 1-(1,1-dimethylethyl)2-methyl ester, (2R)-
- (R)-1-tert-butyl 2-methyl 4,4-difluoropyrrolidine-1,2-dicarboxylate
- METHYL (R)-1-BOC-4,4-DIFLUOROPYRROLIDINE-2-CARBOXYLATE
- Methyl (R)-1-Boc-4,4-difluoropyrrolidine-2-carboxylate
- 4,4-difluoropyrrolidine-1,2R-dicarboxylic acid 1-tert-butyl ester 2-methyl ester
- 1-TERT-BUTYL 2-METHYL (2R)-4,4-DIFLUOROPYRROLIDINE-1,2-DICARBOXYLATE
- RQDZKOOUQIDZOG-SSDOTTSWSA-N
- SB20855
- PB35546
- (R)-1-tert-butyl 2-methyl 4,4-difluoropyrrolidine-
- O1-tert-Butyl O2-methyl (2R)-4,4-difluoropyrrolidine-1,2-dicarboxylate
- AKOS025214129
- SCHEMBL2207075
- MFCD11976647
- DTXSID201139288
- 647857-74-7
- AS-42538
- 1-(1,1-Dimethylethyl) 2-methyl (2R)-4,4-difluoro-1,2-pyrrolidinedicarboxylate
- (R)-1-TERT-BUTYL2-METHYL4,4-DIFLUOROPYRROLIDINE-1,2-DICARBOXYLATE
- AMY34131
- CS-0052400
- 1-O-tert-butyl 2-O-methyl (2R)-4,4-difluoropyrrolidine-1,2-dicarboxylate
- 1-(tert-butyl) 2-methyl (R)-4,4-difluoropyrrolidine-1,2-dicarboxylate
- DB-406887
- O1-tert-butyl O2-methyl (2R)-4,4-difluoropyrrolidine-1,2-dicarboxylate
-
- MDL: MFCD11976647
- Inchi: 1S/C11H17F2NO4/c1-10(2,3)18-9(16)14-6-11(12,13)5-7(14)8(15)17-4/h7H,5-6H2,1-4H3/t7-/m1/s1
- InChI Key: RQDZKOOUQIDZOG-SSDOTTSWSA-N
- SMILES: FC1(CN(C(=O)OC(C)(C)C)[C@@H](C(=O)OC)C1)F
Computed Properties
- Exact Mass: 265.11300
- Monoisotopic Mass: 265.11256435g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 351
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 55.8
Experimental Properties
- PSA: 55.84000
- LogP: 1.74200
O1-tert-butyl O2-methyl (2R)-4,4-difluoropyrrolidine-1,2-dicarboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB05406-50g |
1-tert-butyl 2-methyl (2R)-4,4-difluoropyrrolidine-1,2-dicarboxylate |
647857-74-7 | 95% | 50g |
$1600 | 2023-09-07 | |
| TRC | M112245-250mg |
Methyl (R)-1-Boc-4,4-difluoropyrrolidine-2-carboxylate |
647857-74-7 | 250mg |
$ 310.00 | 2022-06-04 | ||
| TRC | M112245-500mg |
Methyl (R)-1-Boc-4,4-difluoropyrrolidine-2-carboxylate |
647857-74-7 | 500mg |
$ 515.00 | 2022-06-04 | ||
| TRC | M112245-1000mg |
Methyl (R)-1-Boc-4,4-difluoropyrrolidine-2-carboxylate |
647857-74-7 | 1g |
$ 825.00 | 2022-06-04 | ||
| Chemenu | CM108385-5g |
1-tert-butyl 2-methyl (2R)-4,4-difluoropyrrolidine-1,2-dicarboxylate |
647857-74-7 | 95%+ | 5g |
$319 | 2021-08-06 | |
| Chemenu | CM108385-10g |
1-tert-butyl 2-methyl (2R)-4,4-difluoropyrrolidine-1,2-dicarboxylate |
647857-74-7 | 95%+ | 10g |
$528 | 2021-08-06 | |
| Chemenu | CM108385-25g |
1-tert-butyl 2-methyl (2R)-4,4-difluoropyrrolidine-1,2-dicarboxylate |
647857-74-7 | 95%+ | 25g |
$1023 | 2021-08-06 | |
| eNovation Chemicals LLC | D499293-5G |
O1-tert-butyl O2-methyl (2R)-4,4-difluoropyrrolidine-1,2-dicarboxylate |
647857-74-7 | 97% | 5g |
$245 | 2024-07-21 | |
| eNovation Chemicals LLC | D499293-10G |
O1-tert-butyl O2-methyl (2R)-4,4-difluoropyrrolidine-1,2-dicarboxylate |
647857-74-7 | 97% | 10g |
$505 | 2023-09-02 | |
| eNovation Chemicals LLC | D499293-25G |
O1-tert-butyl O2-methyl (2R)-4,4-difluoropyrrolidine-1,2-dicarboxylate |
647857-74-7 | 97% | 25g |
$1015 | 2023-09-02 |
O1-tert-butyl O2-methyl (2R)-4,4-difluoropyrrolidine-1,2-dicarboxylate Suppliers
O1-tert-butyl O2-methyl (2R)-4,4-difluoropyrrolidine-1,2-dicarboxylate Related Literature
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
Additional information on O1-tert-butyl O2-methyl (2R)-4,4-difluoropyrrolidine-1,2-dicarboxylate
Introduction to O1-tert-butyl O2-methyl (2R)-4,4-difluoropyrrolidine-1,2-dicarboxylate (CAS No. 647857-74-7)
O1-tert-butyl O2-methyl (2R)-4,4-difluoropyrrolidine-1,2-dicarboxylate, a compound with the CAS number 647857-74-7, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their unique structural and functional properties. The presence of both tert-butyl and methyl substituents, along with the specific configuration of the (2R) stereocenter, contributes to its distinct chemical behavior and potential biological activity.
The molecular structure of O1-tert-butyl O2-methyl (2R)-4,4-difluoropyrrolidine-1,2-dicarboxylate is characterized by a pyrrolidine core, which is a five-membered heterocyclic ring containing nitrogen. This core is further functionalized with carboxylate groups at the 1 and 2 positions, as well as fluorine atoms at the 4 and 4' positions. The combination of these functional groups imparts specific electronic and steric properties to the molecule, making it a valuable candidate for further chemical and biological investigation.
In recent years, there has been growing interest in pyrrolidine derivatives due to their potential applications in drug discovery and development. The fluorine atoms in this compound play a crucial role in modulating its pharmacokinetic properties, including solubility and metabolic stability. Additionally, the stereochemistry of the pyrrolidine ring can significantly influence the biological activity of the molecule, making it an important consideration in medicinal chemistry.
One of the most compelling aspects of O1-tert-butyl O2-methyl (2R)-4,4-difluoropyrrolidine-1,2-dicarboxylate is its potential as a building block for more complex pharmaceutical agents. The presence of multiple reactive sites allows for further derivatization, enabling chemists to explore a wide range of structural variations. This flexibility is particularly valuable in the context of rational drug design, where the goal is to optimize a molecule's properties for specific therapeutic applications.
Recent studies have highlighted the importance of fluorinated pyrrolidine derivatives in the development of novel therapeutic agents. For instance, compounds with similar structural features have been investigated for their potential anti-inflammatory and anticancer properties. The fluorine atoms are known to enhance binding affinity to biological targets by increasing lipophilicity and reducing metabolic degradation. This has led to increased interest in exploring new fluorinated pyrrolidine derivatives as lead compounds for drug discovery.
The synthesis of O1-tert-butyl O2-methyl (2R)-4,4-difluoropyrrolidine-1,2-dicarboxylate involves a multi-step process that requires careful control of reaction conditions. The introduction of the carboxylate groups and fluorine atoms necessitates precise synthetic strategies to ensure high yield and purity. Advanced techniques such as transition metal catalysis and asymmetric synthesis have been employed to achieve the desired molecular architecture with high enantiomeric purity.
The stereochemical integrity of this compound is particularly important for its biological activity. The (2R) configuration at the stereocenter has been shown to influence how the molecule interacts with biological targets. This underscores the importance of stereochemistry in medicinal chemistry and highlights the need for sophisticated synthetic methods to control these aspects during drug development.
O1-tert-butyl O2-methyl (2R)-4,4-difluoropyrrolidine-1,2-dicarboxylate also represents an example of how computational chemistry can be leveraged to accelerate drug discovery efforts. Molecular modeling studies have been used to predict its binding interactions with potential biological targets. These predictions can guide experimental efforts by identifying key structural features that are likely to be important for biological activity. Such computational approaches are becoming increasingly integral to modern drug discovery pipelines.
The potential applications of this compound extend beyond traditional pharmaceuticals. Its unique structural features make it a promising candidate for use in materials science and nanotechnology. For instance, fluorinated pyrrolidine derivatives have been explored as components in advanced materials due to their ability to enhance material properties such as thermal stability and chemical resistance.
In conclusion, O1-tert-butyl O2-methyl (2R)-4,4-difluoropyrrolidine-1,2-dicarboxylate (CAS No. 647857-74-7) is a multifaceted compound with significant potential in both pharmaceuticals and materials science. Its unique structural features, including the presence of tert-butyl, methyl, carboxylate groups, and fluorine atoms at specific positions on a pyrrolidine core, contribute to its distinct chemical behavior and biological activity. Advances in synthetic chemistry and computational methods continue to enhance our ability to explore and develop new derivatives based on this scaffold.
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